![molecular formula C18H17ClN4OS B11952937 3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL is a complex organic compound with the molecular formula C18H17ClN4OS and a molecular weight of 372.879 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene and chlorophenyl derivatives with triazole intermediates under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings.
Substitution: Halogen substitution reactions can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly as a CDK2 inhibitor in cancer research.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). This interaction inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding and other interactions, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar triazole-pyrimidine scaffold.
Thiazolo[3,2-b][1,2,4]triazole: Known for its biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL is unique due to its specific combination of a chlorophenyl group, a thiophene ring, and a triazolopyrimidine scaffold. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H17ClN4OS |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-[7-(2-chlorophenyl)-5-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-6-2-1-5-12(13)15-11-14(16-7-4-10-25-16)20-18-21-17(8-3-9-24)22-23(15)18/h1-2,4-7,10-11,15,24H,3,8-9H2,(H,20,21,22) |
InChI Key |
FRMVANCOFLWPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


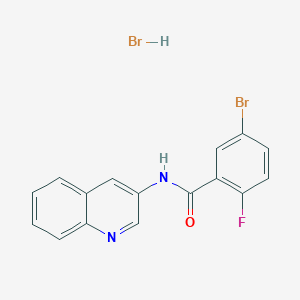

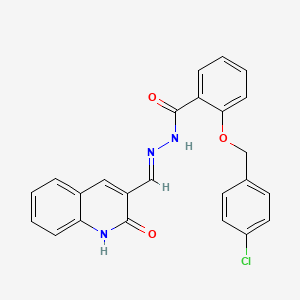
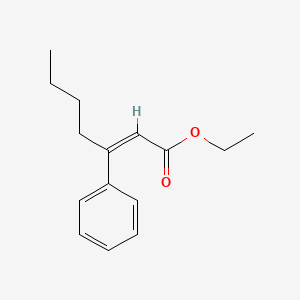
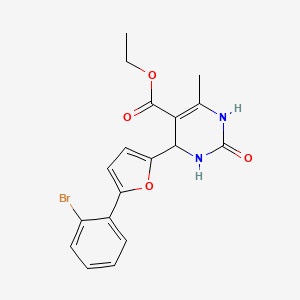

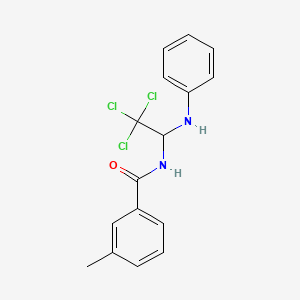

![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
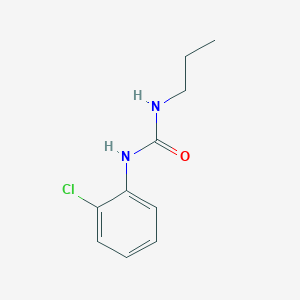

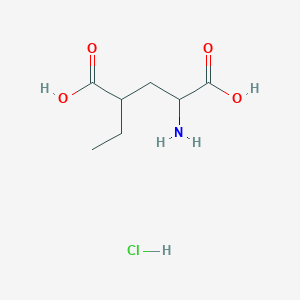
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
